molecular formula C20H21N3O4 B2939119 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-methoxyphenyl)oxamide CAS No. 898439-82-2

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-methoxyphenyl)oxamide

Cat. No. B2939119
M. Wt: 367.405
InChI Key: RWVHLQZQAKGXJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N’-(2-methoxyphenyl)oxamide” is a compound that contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains an acetyl group, an oxamide group, and a methoxyphenyl group.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinoline ring, followed by the attachment of the acetyl, oxamide, and methoxyphenyl groups. The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline ring, with the acetyl, oxamide, and methoxyphenyl groups attached at specific positions. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the different functional groups present. The quinoline ring, for example, might undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally.


Scientific Research Applications

Polymorphic Modifications for Hypertension Remedies

Polymorphic modifications of a quinoline derivative with strong diuretic properties were identified, suggesting potential as a new hypertension remedy. This study highlights the importance of structural variations in drug development and the potential therapeutic applications of quinoline derivatives in treating conditions like hypertension through diuretic action (Shishkina et al., 2018).

Chemical Synthesis and Reactivity

Research on the synthesis and reactivity of quinoline derivatives, such as the formation of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, showcases the compound's versatility in chemical reactions. This work opens pathways for creating diverse quinoline-based molecules with potential applications in materials science and pharmaceutical development (Aleksandrov et al., 2020).

Structural Analysis for Coordination Chemistry

Investigations into the spatial orientations of quinoline derivatives have implications for coordination chemistry and molecular design. Understanding how these molecules interact with ions can guide the development of sensors, catalysts, and other technologies that require precise molecular interactions (Kalita & Baruah, 2010).

Catalysis and Asymmetric Synthesis

Quinoline derivatives have been utilized in the development of rigid P-chiral phosphine ligands for asymmetric synthesis, demonstrating their role in enhancing enantioselectivity and catalytic efficiency in chemical reactions. This application is critical for producing chiral pharmaceuticals and other compounds where the stereochemistry influences efficacy and safety (Imamoto et al., 2012).

Tyrosine Kinase Inhibition for Cancer Therapy

Quinoline derivatives have been designed as dual c-Met/VEGFR2 receptor tyrosine kinase inhibitors, exhibiting potent in vitro and in vivo efficacy against various human tumor models. This research underscores the potential of quinoline-based compounds in targeted cancer therapies, offering new avenues for treatment strategies (Mannion et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. This information would typically be provided in a Material Safety Data Sheet (MSDS) for the compound.


Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its structure, investigation of its reactivity, determination of its physical and chemical properties, assessment of its safety and hazards, and evaluation of its potential biological activity.


properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-13(24)23-11-5-6-14-9-10-15(12-17(14)23)21-19(25)20(26)22-16-7-3-4-8-18(16)27-2/h3-4,7-10,12H,5-6,11H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVHLQZQAKGXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-methoxyphenyl)oxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.